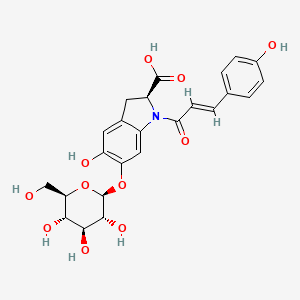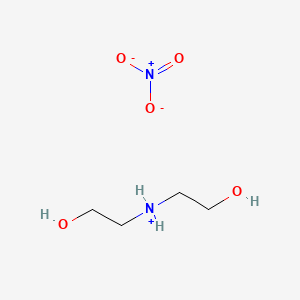
Diethanolammonium nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolammonium nitrate is an organoammonium salt resulting from the mixing of equimolar amounts of nitric acid and diethanolamine. It has a role as a protic solvent. It is an ionic liquid and an organoammonium salt. It contains a nitrate.
Applications De Recherche Scientifique
Methane Mitigation in Dairy Cows
- Research by Guyader et al. (2016) explored the use of linseed plus nitrate in dairy cows' diets for mitigating methane emissions. They found that the LIN+NIT diet reduced methane emission significantly without leaving nitrate or nitrite residuals in milk products (Guyader et al., 2016).
Impact on Herbicide Toxicity
- Nalewaja and Matysiak (1993) studied how calcium chloride in the spray carrier affects the toxicity of various herbicides, including those with diethanolamine, to kochia in greenhouse experiments. They discovered that certain additives can enhance or reduce herbicide toxicity (Nalewaja & Matysiak, 1993).
Biodegradation by Bacteria
- Knapp, Jenkey, and Townsley (1996) explored the anaerobic biodegradation of diethanolamine by nitrate-reducing bacteria. They found that specific bacteria could use diethanolamine as their sole carbon and energy sources under both aerobic and anaerobic conditions (Knapp, Jenkey, & Townsley, 1996).
Absorption and Retention in Animal Tissues
- A study by Villar et al. (2021) on sheep revealed how dietary nitrate affects absorption, metabolism, and excretion through the gastrointestinal tract, helping in understanding the fate of nitrate and nitrite in body fluids and tissues after ingestion (Villar et al., 2021).
Gummy Material Production by Bacteria
- Magee and Colmer (1960) investigated the production of a gummy material by Alcaligenes faecalis in the presence of diethanolammonium maleic hydrazide. Their work contributes to the understanding of how specific organic compounds affect bacterial growth and metabolism (Magee & Colmer, 1960).
Protic Ionic Liquids in Radiopharmaceuticals
- Kondratenko et al. (2021) synthesized new protic ionic liquids based on diethanolammonium for potential use as buffer agents in the synthesis of radiopharmaceuticals, demonstrating their effectiveness in radiolabeling reactions (Kondratenko et al., 2021).
Propriétés
Nom du produit |
Diethanolammonium nitrate |
|---|---|
Formule moléculaire |
C4H12N2O5 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)azanium;nitrate |
InChI |
InChI=1S/C4H11NO2.NO3/c6-3-1-5-2-4-7;2-1(3)4/h5-7H,1-4H2;/q;-1/p+1 |
Clé InChI |
NRUQNUIWEUZVLI-UHFFFAOYSA-O |
SMILES canonique |
C(CO)[NH2+]CCO.[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1259751.png)
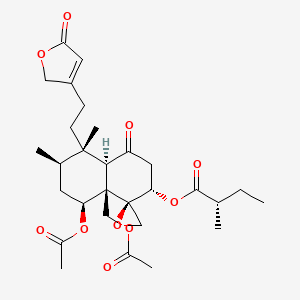
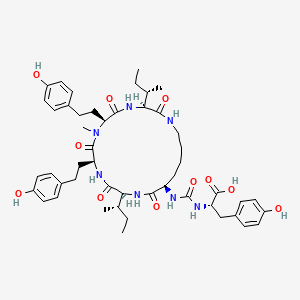
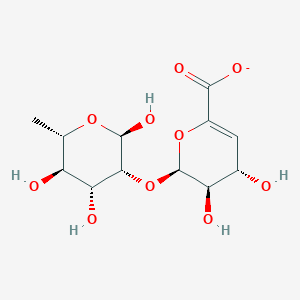
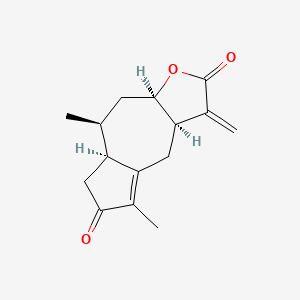
![(1S,4S,9S,10R,13R,14R)-14-hydroxy-5,5,9-trimethyl-14-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1259758.png)
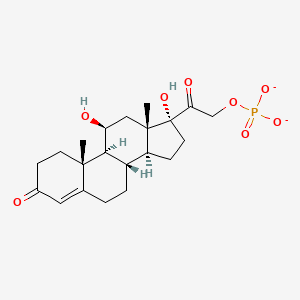



![(9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1259767.png)
![[(9R,10R,13R,14R,17R)-6-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259768.png)
